gold](/img/structure/B12891382.png)
[(1Z)-1-methyl-1-propen-1-yl](triphenylphosphine)gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-1-methyl-1-propen-1-ylgold is an organometallic compound that features a gold atom coordinated to a triphenylphosphine ligand and a (1Z)-1-methyl-1-propen-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-methyl-1-propen-1-ylgold typically involves the reaction of a gold precursor with triphenylphosphine and a suitable alkene. One common method is to react chloro(triphenylphosphine)gold(I) with (1Z)-1-methyl-1-propen-1-yl magnesium bromide under inert conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran at low temperatures to prevent decomposition of the gold complex.
Industrial Production Methods
While industrial-scale production methods for (1Z)-1-methyl-1-propen-1-ylgold are not well-documented, the principles of organometallic synthesis can be applied. This typically involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-1-methyl-1-propen-1-ylgold can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states using oxidizing agents.
Reduction: The compound can be reduced back to its original state or to other lower oxidation states.
Substitution: Ligand exchange reactions can occur, where the triphenylphosphine or the alkene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens (e.g., chlorine, bromine) and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold-ligand complexes.
Aplicaciones Científicas De Investigación
(1Z)-1-methyl-1-propen-1-ylgold has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving the activation of alkenes and alkynes.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of gold-based drugs for cancer treatment.
Mecanismo De Acción
The mechanism by which (1Z)-1-methyl-1-propen-1-ylgold exerts its effects involves the coordination of the gold center to various substrates. The gold atom can facilitate the activation of chemical bonds, making it a valuable catalyst. The triphenylphosphine ligand stabilizes the gold center, while the (1Z)-1-methyl-1-propen-1-yl group can participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Chloro(triphenylphosphine)gold(I): A precursor to (1Z)-1-methyl-1-propen-1-ylgold, used in similar catalytic applications.
Triphenylphosphinegold(I) chloride: Another gold-phosphine complex with similar properties and applications.
(1Z)-1-methyl-2-(prop-1-en-1-yl)disulfane: A compound with a similar alkene group but different metal center and ligands.
Uniqueness
(1Z)-1-methyl-1-propen-1-ylgold is unique due to its specific combination of ligands and the gold center, which imparts distinct chemical reactivity and stability
Propiedades
Fórmula molecular |
C22H22AuP |
|---|---|
Peso molecular |
514.3 g/mol |
Nombre IUPAC |
but-2-ene;gold(1+);triphenylphosphane |
InChI |
InChI=1S/C18H15P.C4H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4-2;/h1-15H;3H,1-2H3;/q;-1;+1 |
Clave InChI |
RLKHLCKUBQIUIY-UHFFFAOYSA-N |
SMILES canónico |
CC=[C-]C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




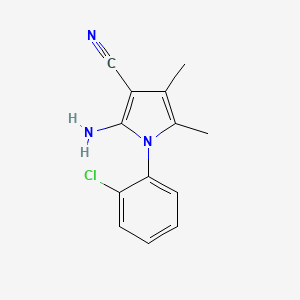

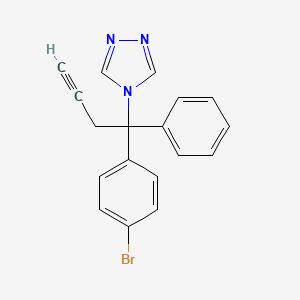
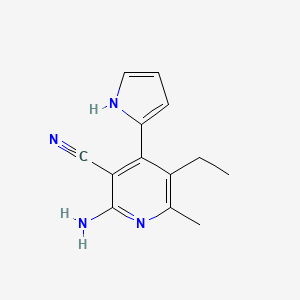
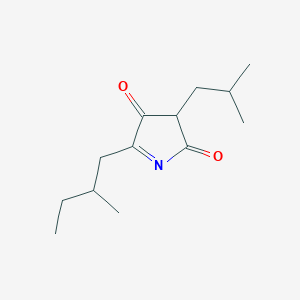
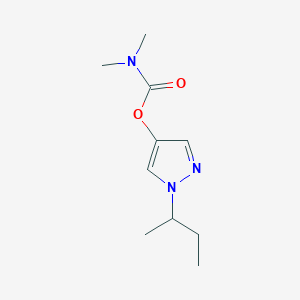
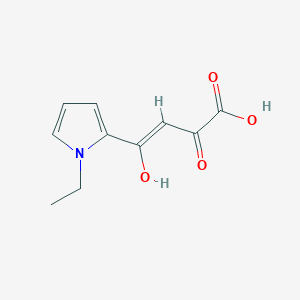
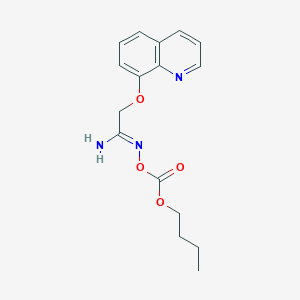
![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)

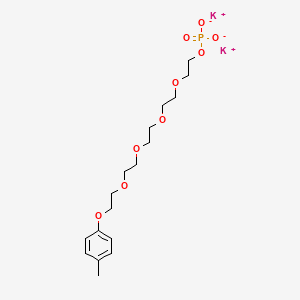
![2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12891378.png)
